2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione
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Overview
Description
2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes both bromine and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthracene-9,10-dione with 2-bromoethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the anthracene derivative react with the bromoethanol to form the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, which can alter the electronic properties of the compound.
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation could produce quinone derivatives.
Scientific Research Applications
2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and anthracene moieties. For example, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethoxy)tetrahydro-2H-pyran
- (E)-1-(2-(2-Bromoethoxy)phenyl)-3-phenylprop-2-en-1-one
- 2-(2-Bromoethoxy)ethanol
Uniqueness
What sets 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione apart from similar compounds is its unique combination of bromine and anthracene moieties.
Properties
CAS No. |
61556-32-9 |
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Molecular Formula |
C16H11BrO5 |
Molecular Weight |
363.16 g/mol |
IUPAC Name |
2-(2-bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H11BrO5/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,18,21H,5-6H2 |
InChI Key |
QSTOTEQJVVHXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCBr)O |
Origin of Product |
United States |
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